molecular formula C8H11N3O B2860976 6-(Oxolan-3-yl)pyridazin-3-amine CAS No. 1602247-10-8

6-(Oxolan-3-yl)pyridazin-3-amine

Cat. No.: B2860976
CAS No.: 1602247-10-8
M. Wt: 165.196
InChI Key: RBIUSFYFEFYCIL-UHFFFAOYSA-N
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Description

6-(Oxolan-3-yl)pyridazin-3-amine is a heterocyclic compound that features a pyridazine ring substituted with an oxolane group at the 6-position and an amine group at the 3-position. Pyridazine derivatives are known for their diverse biological activities and have been widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Oxolan-3-yl)pyridazin-3-amine can be achieved through various methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral conditions . This reaction offers good functional group compatibility and broad substrate scope.

Industrial Production Methods

Industrial production methods for pyridazine derivatives often involve the use of readily available starting materials and efficient catalytic systems. For example, a copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones can be used to produce pyridazines with high yields and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

6-(Oxolan-3-yl)pyridazin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the 3- or 6-position of the pyridazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve mild temperatures and solvents like acetonitrile or ethanol .

Major Products

The major products formed from these reactions include N-oxides, dihydropyridazine derivatives, and various substituted pyridazines, depending on the specific reagents and conditions used .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(Oxolan-3-yl)pyridazin-3-amine include other pyridazine derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the oxolane group at the 6-position and the amine group at the 3-position allows for unique interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

6-(oxolan-3-yl)pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c9-8-2-1-7(10-11-8)6-3-4-12-5-6/h1-2,6H,3-5H2,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIUSFYFEFYCIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=NN=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1602247-10-8
Record name 6-(oxolan-3-yl)pyridazin-3-amine
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